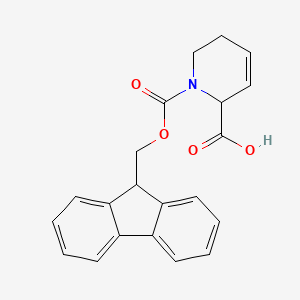

1-(9H-Fluoren-9-ylmethoxycarbonyl)-3,6-dihydro-2H-pyridine-6-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(9H-Fluoren-9-ylmethoxycarbonyl)-3,6-dihydro-2H-pyridine-6-carboxylic acid is a synthetic organic compound that belongs to the class of fluorenylmethoxycarbonyl (Fmoc) protected amino acids. This compound is widely used in peptide synthesis due to its stability and ease of removal under mild conditions. The presence of the fluorenyl group provides a chromophore that facilitates the monitoring of reactions by UV spectroscopy.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(9H-Fluoren-9-ylmethoxycarbonyl)-3,6-dihydro-2H-pyridine-6-carboxylic acid typically involves the following steps:

Protection of the amino group: The amino group of the starting material is protected using 9H-fluoren-9-ylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine.

Formation of the pyridine ring: The protected amino acid is then subjected to cyclization reactions to form the dihydropyridine ring. This can be achieved using reagents such as acetic anhydride or phosphorus oxychloride under controlled conditions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated synthesis and purification systems. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(9H-Fluoren-9-ylmethoxycarbonyl)-3,6-dihydro-2H-pyridine-6-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the Fmoc group is replaced by other functional groups using nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Amines or thiols in the presence of a base such as triethylamine.

Major Products Formed:

Oxidation: Corresponding oxidized derivatives of the dihydropyridine ring.

Reduction: Reduced forms of the compound with altered functional groups.

Substitution: New compounds with substituted functional groups replacing the Fmoc group.

Scientific Research Applications

1-(9H-Fluoren-9-ylmethoxycarbonyl)-3,6-dihydro-2H-pyridine-6-carboxylic acid has numerous applications in scientific research:

Chemistry: Used as a building block in the synthesis of peptides and other complex organic molecules.

Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.

Medicine: Investigated for its potential therapeutic applications in drug development and delivery systems.

Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 1-(9H-Fluoren-9-ylmethoxycarbonyl)-3,6-dihydro-2H-pyridine-6-carboxylic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during the synthesis process and can be removed under mild basic conditions, typically using piperidine. This allows for the sequential addition of amino acids to form peptides. The fluorenyl group also provides a chromophore that facilitates monitoring of the synthesis process by UV spectroscopy.

Comparison with Similar Compounds

- 1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-piperidinecarboxylic acid

- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine

- (9H-Fluoren-9-ylmethoxy)carbonyl-L-cysteine

Uniqueness: 1-(9H-Fluoren-9-ylmethoxycarbonyl)-3,6-dihydro-2H-pyridine-6-carboxylic acid is unique due to its specific structure that combines the Fmoc protecting group with a dihydropyridine ring. This combination provides distinct chemical properties and reactivity, making it particularly useful in specialized peptide synthesis applications.

Biological Activity

1-(9H-Fluoren-9-ylmethoxycarbonyl)-3,6-dihydro-2H-pyridine-6-carboxylic acid (Fmoc-DHPCA) is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

Fmoc-DHPCA has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C25H21NO4 |

| Molar Mass | 399.44 g/mol |

| Density | 1.323 g/cm³ (predicted) |

| Boiling Point | 630.1 °C (predicted) |

| pKa | 4.43 (predicted) |

The biological activity of Fmoc-DHPCA is primarily attributed to its interactions with various biological targets, including enzymes and receptors involved in critical cellular processes. The compound is believed to exert its effects through the following mechanisms:

- Enzyme Inhibition : Fmoc-DHPCA has shown potential as an inhibitor of specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing signaling pathways that regulate neuronal activity and other physiological responses.

Biological Activities

Research indicates that Fmoc-DHPCA exhibits several biological activities:

- Antioxidant Activity : Studies have demonstrated that Fmoc-DHPCA possesses antioxidant properties, which could be beneficial in mitigating oxidative stress-related diseases.

- Anti-inflammatory Effects : Preliminary data suggest that the compound may reduce inflammation by modulating cytokine production and immune cell activity.

- Neuroprotective Effects : There is evidence indicating that Fmoc-DHPCA could protect neuronal cells from damage due to neurotoxic agents.

Case Study 1: Antioxidant Activity

A study evaluated the antioxidant capacity of Fmoc-DHPCA using various assays, including DPPH and ABTS radical scavenging tests. The results indicated a significant reduction in free radical activity, suggesting a strong antioxidant potential.

Case Study 2: Neuroprotection

In vitro studies on neuronal cell lines exposed to oxidative stress showed that treatment with Fmoc-DHPCA resulted in increased cell viability and reduced apoptosis markers compared to untreated controls. This suggests a protective role against neurodegenerative conditions.

Research Findings

Recent research has focused on the synthesis and characterization of Fmoc-DHPCA derivatives to enhance its biological activity. Modifications have been made to improve solubility and bioavailability, which are critical for therapeutic applications.

Table: Summary of Biological Activities and Mechanisms

Properties

IUPAC Name |

1-(9H-fluoren-9-ylmethoxycarbonyl)-3,6-dihydro-2H-pyridine-6-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO4/c23-20(24)19-11-5-6-12-22(19)21(25)26-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-5,7-11,18-19H,6,12-13H2,(H,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCDGXTGHQJFERB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(C=C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.